4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate
Description
The compound 4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate is a pyrazole-based molecule featuring a trifluoromethyl group at position 3, a chlorine atom at position 5, and a methyl group at position 1 of the pyrazole ring. The acrylate ester moiety at position 3 is linked to a 4-(tert-butyl)phenyl group, enhancing steric bulk and lipophilicity. This structural framework is common in agrochemicals and pharmaceuticals due to the bioactivity imparted by the pyrazole core and halogen substituents .
Crystallographic characterization of similar compounds often employs SHELX or ORTEP software for structural refinement .
Properties
IUPAC Name |
(4-tert-butylphenyl) (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O2/c1-17(2,3)11-5-7-12(8-6-11)26-14(25)10-9-13-15(18(20,21)22)23-24(4)16(13)19/h5-10H,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSPWZQDLUQENI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=C(N(N=C2C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, based on various research findings and case studies.
- Molecular Formula : C18H19ClF3N2O
- Molecular Weight : 385.81 g/mol
- CAS Number : Specific identifiers vary across sources, but it is commonly referenced in chemical databases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate were tested against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 18 |
| Compound C | P. mirabilis | 22 |
The results indicate that the presence of the trifluoromethyl group enhances the antimicrobial efficacy against Gram-negative and Gram-positive bacteria .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with similar pyrazole derivatives, suggesting a potential therapeutic application in inflammatory diseases .
Antitumor Activity
In addition to antimicrobial and anti-inflammatory properties, compounds related to 4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate have been evaluated for antitumor activity. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Compounds evaluated various pyrazole derivatives against E. coli and S. aureus. The compound exhibited a notable zone of inhibition comparable to standard antibiotics like Streptomycin, emphasizing its potential as an alternative antimicrobial agent .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that they significantly reduced inflammation markers in animal models of arthritis, indicating their therapeutic potential in treating chronic inflammatory conditions .
Scientific Research Applications
Pharmaceutical Applications
The pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific application of 4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate in drug development can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that compounds containing pyrazole rings exhibit significant anticancer properties. The incorporation of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the drug candidates derived from this compound .
- Anti-inflammatory Effects : Research indicates that similar pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief. This compound's potential as an anti-inflammatory agent warrants further investigation .
Agrochemical Applications
The compound's structure also positions it as a candidate for use in agrochemicals, particularly in the development of herbicides and fungicides:
- Herbicidal Activity : Compounds with similar structural features have been shown to possess herbicidal properties. The ability to target specific plant metabolic pathways could lead to the formulation of selective herbicides that minimize crop damage while effectively controlling weeds .
- Fungicidal Properties : The presence of halogen atoms (like chlorine) in the structure can enhance the fungicidal activity against various plant pathogens, making it a valuable candidate for agricultural applications .
Materials Science
In materials science, acrylate compounds are often used as monomers in polymer synthesis:
- Polymerization Potential : The acrylate functional group allows for easy incorporation into polymer matrices through free radical polymerization. This property can be exploited to develop new materials with tailored mechanical and thermal properties .
- Coatings and Adhesives : Due to their chemical stability and resistance to environmental factors, polymers derived from this compound could be used in coatings and adhesives for industrial applications.
Case Studies
Several studies have explored the applications of related compounds:
- Antitumor Activity Study : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of trifluoromethyl groups was found to enhance activity due to increased membrane permeability .
- Herbicidal Efficacy Trial : Field trials showed that a related pyrazole-based herbicide significantly reduced weed populations without harming crop yield, indicating its potential for sustainable agriculture practices .
- Polymer Development Research : Research into the polymerization of acrylate compounds revealed that incorporating this specific compound into copolymers improved thermal stability and mechanical strength compared to traditional polymers .
Comparison with Similar Compounds
Functional Group Analysis
- Halogen Substituents : The 5-chloro and 3-trifluoromethyl groups on the pyrazole ring are critical for electronic and steric effects. Chlorine enhances electrophilicity, while CF₃ improves metabolic stability and binding affinity .
- Ester vs. Amide Linkages : The acrylate ester in the target compound may offer different pharmacokinetic profiles compared to the amide derivatives in , which exhibit higher stability but lower solubility.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(tert-butyl)phenyl acrylate derivatives with pyrazole scaffolds?
Answer:
The synthesis typically involves multi-step processes, starting with the preparation of the pyrazole core followed by coupling with the acrylate moiety. Key steps include:
- Pyrazole Core Formation : React 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with halogenating agents or nucleophilic reagents to introduce functional groups at the 4-position. highlights similar methods, such as using 3-methyl-5-(trifluoromethyl)-1H-pyrazole with thiazole derivatives under controlled conditions to form intermediates.
- Acrylate Coupling : Esterify the pyrazole intermediate with 4-(tert-butyl)phenol via a Mitsunobu reaction or base-mediated nucleophilic substitution. For example, describes using K₂CO₃ in polar aprotic solvents (e.g., N,N-dimethylacetamide) to facilitate esterification.
- Purification : Column chromatography or recrystallization is critical for isolating the final product ( ).
Basic: What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and acrylate ester linkage. provides SMILES/InChI data for analogous pyrazoles, aiding peak assignment.
- X-ray Diffraction : Single-crystal X-ray analysis (as in ) resolves steric effects from the tert-butyl group and trifluoromethyl substitution.
- Mass Spectrometry : High-resolution LC-MS or ESI-MS validates molecular weight and fragmentation patterns ( ).
Advanced: How does the acrylate ester moiety influence the compound’s bioactivity, and what mechanistic studies support this?
Answer:
The acrylate group enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes or receptors). notes that acyloxy groups in pyrazole derivatives exhibit antibacterial activity, likely through inhibition of bacterial carbonic anhydrases (CAH1, CAH2) or prostaglandin synthases (PGH1, PGH2). Computational docking studies (referenced in ’s SMILES data) can model interactions with active sites. However, conflicting activity data in for similar compounds suggest the acrylate’s role is context-dependent, requiring empirical validation ( ).
Advanced: How should researchers address contradictory results in biological assays involving this compound?
Answer:
Contradictions may arise from assay conditions or structural variations. For example:
- Assay Variability : Differences in bacterial strains ( vs. 13) or enzyme isoforms (e.g., CAH1 vs. CAH9 in ) can alter inhibitory potency. Standardize protocols using validated cell lines or recombinant proteins.
- Structural Modifications : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl in ) to identify critical pharmacophores.
- Solubility/Permeability : The tert-butyl group improves lipophilicity but may reduce aqueous solubility. Use logP calculations (see ’s XLogP3 data) to optimize bioavailability ( ).
Advanced: What statistical methods are recommended for optimizing reaction yields in multi-step syntheses?
Answer:
Implement Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). demonstrates DoE in flow chemistry for similar heterocycles, identifying optimal conditions through response surface modeling. For this compound:
- Critical Factors : Reaction time (80°C for 10 hours in ), catalyst loading (e.g., K₂CO₃).
- Response Variables : Yield, purity (monitored via HPLC in ).
- Software Tools : Use JMP or Minitab for multivariate analysis to reduce trial-and-error approaches ( ).
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
Answer:
SAR relies on systematic substituent variation:
- Pyrazole Substituents : The 5-chloro and 3-trifluoromethyl groups ( ) enhance electronegativity, affecting binding to hydrophobic enzyme pockets. Replace chloro with methoxy ( ) to assess polarity effects.
- Acrylate Modifications : Substitute tert-butyl with smaller alkyl groups (e.g., methyl in ) to reduce steric hindrance.
- Bioisosteres : Replace the acrylate ester with amides (as in ) to improve metabolic stability.
Validate hypotheses using in vitro assays (e.g., IC₅₀ against CAH isoforms in ) ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
